molecular formula C15H20Cl2N4O2 B10831071 methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate

methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate

Cat. No.: B10831071
M. Wt: 359.2 g/mol
InChI Key: UTXOIMJGBZBFGA-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LAS17 involves the incorporation of a dichlorotriazine moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of LAS17 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LAS17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

LAS17 has a wide range of applications in scientific research:

Mechanism of Action

LAS17 exerts its effects by irreversibly inhibiting glutathione S-transferase Pi (GSTP1). The dichlorotriazine moiety of LAS17 reacts with the tyrosine residue at position 108 of GSTP1, leading to the formation of a covalent bond. This modification inhibits the activity of GSTP1, thereby affecting cellular defense mechanisms against reactive electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Ethacrynic acid: Another inhibitor of glutathione S-transferase Pi, but it is less selective compared to LAS17.

    Carmustine: A chemotherapeutic agent that also inhibits glutathione S-transferase Pi but has broader activity against other enzymes.

Uniqueness of LAS17

Properties

Molecular Formula

C15H20Cl2N4O2

Molecular Weight

359.2 g/mol

IUPAC Name

methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate

InChI

InChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1

InChI Key

UTXOIMJGBZBFGA-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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